Methyl 4-chloro-2-fluoronicotinate
Description
Contextual Placement within Halogenated Nicotinate (B505614) Ester Chemistry
Methyl 4-chloro-2-fluoronicotinate belongs to the class of halogenated nicotinate esters. These compounds are derivatives of nicotinic acid (also known as vitamin B3 or niacin), characterized by the presence of one or more halogen atoms and an ester group attached to the pyridine (B92270) ring. The introduction of halogen atoms like chlorine and fluorine can significantly alter the electronic properties and reactivity of the parent molecule. acs.orgnih.gov
The specific placement of the chloro and fluoro groups at the 4- and 2-positions, respectively, along with the methyl ester at the 3-position, imparts a distinct reactivity profile to this compound. This substitution pattern influences the molecule's electrophilicity and its susceptibility to various chemical transformations. smolecule.com The presence of the fluorine atom, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability in potential drug candidates.
Significance as a Versatile Synthetic Intermediate and Advanced Building Block in Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate. chiralen.com Organic chemists utilize such building blocks to construct more elaborate molecular frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals. The different functional groups on the pyridine ring can be selectively targeted and modified, allowing for a stepwise and controlled assembly of complex target molecules.
For instance, the chlorine atom can be displaced through nucleophilic substitution reactions, while the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. smolecule.com The pyridine ring itself can also participate in various coupling reactions. This multi-faceted reactivity makes this compound a powerful tool in the synthetic chemist's arsenal.
Overview of Current Academic Research Trajectories
Current academic research involving halogenated pyridines, including structures similar to this compound, is focused on several key areas:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize and functionalize halogenated heterocycles. This includes the use of transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.org
Medicinal Chemistry: Halogenated pyridines are common scaffolds in drug discovery. Research is ongoing to synthesize and evaluate new derivatives for their potential biological activity against a range of diseases. google.comnih.gov The specific substitution pattern of this compound makes it a candidate for such investigations.
Materials Science: Pyridine-based molecules are also being investigated for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com
Scope and Objectives of Advanced Chemical Investigations
Advanced chemical investigations into compounds like this compound are driven by the need for more efficient and selective synthetic methods. The primary objectives include:
Exploring Reaction Mechanisms: Understanding the detailed mechanisms of reactions involving this compound allows for better control over reaction outcomes and the development of more effective catalysts.
Expanding the Synthetic Toolbox: Researchers aim to discover new reactions and transformations that can be applied to this and similar building blocks, thereby expanding the range of molecules that can be synthesized.
Accessing Novel Chemical Space: By using this compound as a starting material, chemists can access novel and complex molecular architectures that may possess unique and valuable properties.
Chemical Properties and Synthesis
The physical and chemical properties of this compound are detailed in the table below.
| Property | Value |
| CAS Number | 1256809-83-2 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
The synthesis of this compound and related compounds often involves multi-step sequences starting from simpler pyridine or benzene (B151609) derivatives. These syntheses can include halogenation, nitration, reduction, diazotization, and esterification steps to introduce the desired functional groups at specific positions on the aromatic ring. google.comgoogle.com For example, the synthesis of a related compound, 2-chloro-5-fluoronicotinate, has been achieved by the selective dechlorination of 2,6-dichloro-5-fluoronicotinate using a catalyst like Raney's nickel or palladium on carbon. google.com
Interactive Data Table of Related Compounds
The following table provides information on compounds structurally related to this compound, highlighting the diversity of this class of chemicals.
| Compound Name | CAS Number | Molecular Formula | Key Differences |
| Methyl 2-chloro-5-fluoronicotinate | 847729-27-5 | C₇H₅ClFNO₂ | Isomeric position of the fluorine atom. sigmaaldrich.comsigmaaldrich.com |
| Ethyl 6-chloro-2-fluoronicotinate | - | C₈H₇ClFNO₂ | Ethyl ester instead of methyl ester, different chlorine position. smolecule.com |
| Methyl 4-chloro-2-fluorobenzoate | 148893-72-5 | C₈H₆ClFO₂ | Benzene ring instead of a pyridine ring. |
| Methyl 4-chloro-5-fluoronicotinate | - | C₇H₅ClFNO₂ | Different fluorine position. nih.gov |
| Methyl 2-chloro-4-fluoronicotinate | 1805523-13-0 | C₇H₅ClFNO₂ | Isomeric positions of the chloro and fluoro groups. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
methyl 4-chloro-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 |
InChI Key |
JXRPMSCCJVVUCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Chloro 2 Fluoronicotinate and Analogues
Strategies for Introducing Halogen Substituents on the Pyridine (B92270) Core
The introduction of chlorine and fluorine atoms at specific positions on the pyridine ring is a critical aspect of synthesizing the target molecule and its analogues. This often requires multi-step sequences due to the inherent reactivity of the pyridine nucleus.
Regioselective Chlorination Approaches
Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. youtube.com However, several strategies have been developed to achieve regioselective chlorination. One common approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Subsequent deoxygenation yields the desired chlorinated pyridine. researchgate.net Radical chlorination at high temperatures is another method, though it can sometimes lead to mixtures of products. youtube.com For specific regioselectivity, the use of thionyl chloride has been shown to cleanly chlorinate certain substituted pyridines. youtube.com Directed metalation, using organometallic bases, can also achieve regioselective functionalization, including chlorination, by deprotonating specific positions on the pyridine ring. znaturforsch.com
Directed Fluorination Methodologies
The introduction of fluorine onto the pyridine ring can be accomplished through several methods, each with its own advantages and limitations.
The Halex (halogen exchange) process is a widely used industrial method for producing aromatic fluorides. wikipedia.org This reaction involves the displacement of a chlorine atom with a fluoride (B91410) ion, typically using an anhydrous alkali metal fluoride like potassium fluoride at elevated temperatures in a polar aprotic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.orgscientificupdate.com The presence of electron-withdrawing groups on the aromatic ring, such as a nitro group or even the pyridine nitrogen itself, facilitates this nucleophilic aromatic substitution. wikipedia.org For the synthesis of fluorinated nicotinic acid derivatives, a Halex reaction on a corresponding chloro-substituted precursor is a viable route. For instance, methyl 5,6-dichloronicotinate can be converted to methyl 5-chloro-6-fluoronicotinate using potassium fluoride in DMF. uark.edu Phase transfer catalysts are sometimes employed to enhance the reaction rate. scientificupdate.comresearchgate.net
Table 1: Examples of Halex Reactions on Chlorinated Aromatic Compounds
| Starting Material | Product | Reagents and Conditions | Reference |
| 2,4-Dichloronitrobenzene | 2,4-Difluoronitrobenzene | KF, DMAc, TMAC, high temperature | scientificupdate.com |
| 1,2-Dichloro-4-nitrobenzene | 1-Chloro-2-fluoro-4-nitrobenzene | KF, IL 3, DMSO, 180°C | researchgate.net |
| Methyl 5,6-dichloronicotinate | Methyl 5-chloro-6-fluoronicotinate | KF, DMF | uark.edu |
Note: This table is interactive and can be sorted by clicking on the column headers.
The Balz-Schiemann reaction and its variations provide a classical route to aryl fluorides from the corresponding primary aromatic amines. acs.orgresearchgate.net This method involves the diazotization of an aminopyridine with a nitrite (B80452) source in the presence of hydrogen fluoride or a related fluoride source, followed by thermal decomposition of the resulting diazonium salt to yield the fluoropyridine. acs.orggoogle.com This approach has been successfully applied to the synthesis of various fluoropyridines, often with high yields. acs.org An improved Blaz-Schiemann-type process has been developed for the fluorination of aminopyridines, noted for its mild reaction conditions and high selectivity, making it suitable for industrial applications.
Esterification and Targeted Functional Group Interconversion
Once the desired halogenation pattern is established on the nicotinic acid core, the carboxylic acid group is typically converted to its methyl ester. Standard esterification procedures, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, are commonly employed. smolecule.comgoogle.com Functional group interconversions may also be necessary at various stages of the synthesis. For example, a nitro group, often used to activate the ring for nucleophilic substitution, can be reduced to an amino group, which can then be a handle for further transformations like diazotization. wikipedia.org
Advanced Synthetic Protocols
Modern synthetic chemistry offers more direct and selective methods for the functionalization of pyridine rings. Site-selective C-H fluorination using reagents like silver(II) fluoride (AgF2) allows for the direct conversion of a C-H bond adjacent to the nitrogen in pyridines to a C-F bond with high regioselectivity. orgsyn.orgnih.gov This method is tolerant of various functional groups and often proceeds at or near ambient temperature. orgsyn.org Another innovative approach involves the use of pyridine N-oxides to direct fluorination. acs.orgrsc.org These can be converted to 2-pyridyltrialkylammonium salts, which serve as effective precursors for fluorination under mild, metal-free conditions. acs.org These advanced methods provide efficient access to a wide variety of fluorinated pyridines.
Multi-Step Synthesis Routes and Optimization
The preparation of methyl 4-chloro-2-fluoronicotinate and related compounds often necessitates multi-step synthetic sequences. These routes typically begin with commercially available and often simpler pyridine derivatives, which then undergo a series of transformations to introduce the desired functional groups at specific positions.
One common strategy involves the initial construction of a substituted nicotinic acid core, followed by esterification and halogenation steps. For instance, the synthesis might commence with a suitable aminonicotinic acid derivative. The amino group can serve as a handle for introducing other functionalities or can be replaced by a halogen through diazotization reactions. The carboxylic acid group is typically converted to the methyl ester at a convenient stage in the synthesis, often using standard esterification conditions such as reaction with methanol in the presence of an acid catalyst.
The introduction of the chloro and fluoro substituents requires careful consideration of the directing effects of the existing groups on the pyridine ring. Ortho- and para-directing effects, as well as the activation or deactivation of the ring towards nucleophilic or electrophilic substitution, play a crucial role in determining the outcome of the halogenation steps. Optimization of these multi-step sequences is a key aspect of the research in this area. This involves refining reaction conditions, such as temperature, reaction time, and the choice of reagents and solvents, to maximize the yield and purity of the desired product at each step. The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel without isolation of intermediates, is also a significant goal in optimizing these synthetic routes.
| Starting Material | Key Transformation(s) | Reagents | Product | Ref. |
| 2,6-dihalonicotinic acids | Regioselective amination | Amines | 2-alkylamino-6-halo-nicotinic acid | nih.gov |
| 2,6-dichloro-3-fluoro-5-iodopyridin-4-amine | Carbonylation | Pd(dppf)Cl2, TEA, MeOH | Methyl 4-amino-2,6-dichloro-5-fluoronicotinate | google.com |
| Substituted enaminocarbonyl compounds | Cyclization | Various | Pyridine derivatives | google.com |
Chemo- and Regioselective Synthesis Strategies
The presence of multiple reactive sites on the pyridine ring of nicotinic acid derivatives necessitates the use of chemo- and regioselective synthesis strategies to achieve the desired substitution pattern. The inherent electronic properties of the pyridine ring, with its electron-deficient character, influence the regioselectivity of both nucleophilic and electrophilic substitution reactions.
For the synthesis of this compound, the challenge lies in introducing the chloro and fluoro groups at the C4 and C2 positions, respectively, while the methyl ester resides at the C3 position. The order of introduction of these substituents is critical. For example, the fluorine atom is often introduced using a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride source, such as potassium fluoride, displaces a suitable leaving group, like a nitro or chloro group, at an activated position. The presence of an electron-withdrawing group, such as the nicotinic acid ester, can activate the ring for such substitutions.
Regioselectivity is often controlled by the strategic placement of directing groups. For instance, a pre-existing group on the ring can block a certain position, thereby directing an incoming substituent to another available site. The choice of halogenating agent is also crucial for achieving the desired regiochemistry. Different reagents can exhibit different selectivities based on their reactivity and steric bulk. The development of highly regioselective methods is a continuous effort in this field, aiming to minimize the formation of undesired isomers and simplify purification processes. nih.gov
| Reaction Type | Key Feature | Example | Reference |
| Regioselective Amination | Selective substitution at the second position of 2,6-dihalonicotinic acids. | Heating with an excess of the respective amine. | nih.gov |
| Nucleophilic Halogenation | S-adenosyl-L-methionine (SAM)-dependent enzymes catalyze the formation of a C-X bond at the 5'-position. | SN2 reaction using F- or Cl-. | dtu.dk |
| Radical Halogenation | CmaB halogenase involved in the biosynthesis of coronamic acid. | Abstraction of an H from non-activated C-H bonds. | dtu.dk |
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving their efficiency. scholarsresearchlibrary.comoatext.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities compared to conventional heating methods. scispace.commdpi.com
In the context of synthesizing this compound and its analogues, microwave irradiation can be applied to various steps in the synthetic sequence, including esterification, halogenation, and nucleophilic substitution reactions. mdpi.com The rapid heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster reaction rates. scholarsresearchlibrary.com This is particularly beneficial for reactions that are sluggish under conventional heating.
Moreover, microwave-assisted synthesis often allows for reactions to be conducted under solvent-free conditions or with reduced solvent volumes, which aligns with the principles of green chemistry by minimizing waste and environmental impact. oatext.com The selective absorption of microwave energy by polar molecules can also lead to unique reactivity and selectivity that may not be achievable with conventional heating. scispace.com The application of microwave technology has been shown to be particularly effective in the synthesis of heterocyclic compounds, making it a valuable technique for the preparation of substituted pyridines. rsc.org
| Reaction Type | Conditions | Advantages | Reference(s) |
| Hydrolysis of benzyl (B1604629) chloride | Microwave irradiation with water | 97% yield in 3 minutes (vs. 35 minutes conventionally) | scholarsresearchlibrary.com |
| Condensation Reaction | Microwave irradiation with a catalytic amount of NH4OAc | Excellent yields (81-99%) and survival of various functional groups | oatext.com |
| Ring-Opening Reactions | Solvent-free, microwave-assisted | Rapid reactions with competitive yields, suitable for high-throughput screening | mdpi.com |
Mechanistic Investigations of Chemical Reactions Involving Methyl 4 Chloro 2 Fluoronicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Nicotinates
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic and heteroaromatic rings. masterorganicchemistry.comnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comuomustansiriyah.edu.iq The presence of electron-withdrawing groups, such as the nitro group or, in this case, the pyridine (B92270) nitrogen and the methoxycarbonyl group, is crucial for activating the ring towards nucleophilic attack. pressbooks.pub
Regioselectivity and Electronic Factors in SNAr Processes
In methyl 4-chloro-2-fluoronicotinate, the pyridine ring is rendered electron-deficient by the ring nitrogen and the ester group at the 3-position. This electronic arrangement activates the positions ortho and para to the nitrogen atom for nucleophilic attack. The two potential sites for substitution are C2 (bearing the fluorine atom) and C4 (bearing the chlorine atom).
The regioselectivity of the SNAr reaction is dictated by a combination of electronic factors. The electron-withdrawing groups stabilize the negative charge in the Meisenheimer intermediate. pressbooks.pub The stability of this intermediate is key to determining the reaction pathway. The pyridine nitrogen atom strongly activates the C2 and C4 positions. Computational studies on similar systems, like 2-MeSO₂-4-chloropyrimidine, show that the relative energies of the transition states for nucleophilic attack at each position determine the product outcome. wuxiapptec.com For this compound, both fluorine at C2 and chlorine at C4 are in activated positions. The high electronegativity of the fluorine atom at C2 provides a strong inductive stabilizing effect on the intermediate formed upon nucleophilic attack at that carbon. Conversely, the chlorine at C4 is para to the ring nitrogen, a position that also strongly accommodates the negative charge of the intermediate through resonance. The ultimate regioselectivity can be sensitive to the nature of the incoming nucleophile and the specific reaction conditions. wuxiapptec.com
Leaving Group Effects and Reaction Kinetics (e.g., "Element Effect")
A characteristic feature of many SNAr reactions is the "element effect," where the order of leaving group ability is F > Cl ≈ Br > I. researchgate.netnih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group due to its weaker carbon-halogen bond. uomustansiriyah.edu.iqlibretexts.org
Table 2: Halogen Leaving Group Order in Different Reaction Types
| Reaction Type | Typical Leaving Group Order | Rationale |
|---|---|---|
| SNAr | F > Cl > Br > I | Rate is determined by nucleophilic attack, stabilized by electronegativity. researchgate.netnih.gov |
| SN1 / SN2 | I > Br > Cl > F | Rate is influenced by C-X bond strength; weaker bonds break faster. libretexts.org |
However, this order can be altered by factors such as the solvent. Aprotic solvents can reduce the rate of the second step (leaving group expulsion) by failing to assist in solvating the departing halide ion through hydrogen bonding, which can sometimes make the second step partially or fully rate-determining. nih.gov
Influence of Nucleophile Structure and Reaction Conditions
The rate and outcome of SNAr reactions are significantly influenced by the nucleophile and the reaction conditions.
Nucleophile: The reactivity of nucleophiles in SNAr reactions generally correlates with their basicity. For a series of related nucleophiles, such as secondary amines, linear Brønsted-type plots are often observed, indicating that the reaction proceeds through a standard SNAr mechanism where the first step is rate-determining. researchgate.net The choice of nucleophile can also direct the regioselectivity. For instance, in the reaction of 2-MeSO₂-4-chloropyrimidine, amines react at the C4 position, while alkoxides and formamide (B127407) anions selectively substitute at the C2 position, a phenomenon attributed to specific hydrogen bonding interactions between the nucleophile and the substrate in the transition state. wuxiapptec.com
Reaction Conditions: The solvent plays a critical role. Polar aprotic solvents are commonly used for SNAr reactions. The use of protic solvents like methanol (B129727) can lead to different kinetics, sometimes involving base catalysis where a second molecule of the nucleophile (e.g., piperidine) assists in the deprotonation of the addition intermediate. researchgate.netnih.gov The presence and strength of an external base are also crucial, particularly when using neutral nucleophiles like amines or alcohols, as a base is required to deprotonate the intermediate and facilitate the elimination of the leaving group.
Concerted SNAr Mechanisms
While the two-step addition-elimination mechanism is the textbook model for SNAr, recent research has established that a concerted mechanism (cSNAr) is also possible. strath.ac.ukacs.org In a cSNAr reaction, the formation of the new bond between the nucleophile and the aromatic ring occurs simultaneously with the breaking of the bond to the leaving group, proceeding through a single transition state without a discrete Meisenheimer intermediate. acs.org
The preference for a stepwise versus a concerted pathway is influenced by the substrate, nucleophile, and leaving group. acs.org Concerted mechanisms are often favored for less electron-deficient aromatic systems and with certain nucleophiles. strath.ac.uk For instance, reactions involving fluorinated pyridines have been shown to proceed via a concerted pathway. researchgate.net The existence of this mechanistic alternative is important, as it expands the scope of SNAr-type reactions to substrates that are not sufficiently activated to stabilize a formal Meisenheimer intermediate. strath.ac.ukharvard.edu
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. frontierspecialtychemicals.comuwindsor.ca These reactions are central to modern organic synthesis and typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
C-X Bond Activation in Halogenated Pyridines
The critical initiating step in a palladium-catalyzed cross-coupling cycle is the oxidative addition, where the low-valent palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the substrate. uwindsor.cayoutube.com This step converts the palladium from the Pd(0) to the Pd(II) oxidation state. youtube.com
In the case of this compound, there are two different C-X bonds: a C-Cl bond at the C4 position and a C-F bond at the C2 position. The relative reactivity of these bonds towards oxidative addition is starkly different. The order of reactivity for aryl halides in oxidative addition is generally C-I > C-Br > C-OTf > C-Cl >> C-F. uwindsor.ca
C-Cl Bond Activation: The C-Cl bond at the C4 position is sufficiently reactive to undergo oxidative addition with a suitable Pd(0) catalyst, especially with the use of electron-rich phosphine (B1218219) ligands. nih.govnih.gov This allows for selective functionalization at this position through various cross-coupling reactions. The substrate's electron-deficient nature can further facilitate this oxidative addition step.
C-F Bond Activation: The C-F bond is significantly stronger and the fluoride (B91410) is less polarizable, making the C-F bond at the C2 position much less reactive towards Pd(0) insertion under standard cross-coupling conditions. mdpi.com While specialized methods for C-F bond activation exist, they often require harsh conditions or highly specialized catalysts.
This pronounced difference in reactivity allows for highly selective palladium-catalyzed cross-coupling reactions on this compound, with functionalization occurring almost exclusively at the C4 position, leaving the C2-fluoro substituent intact.
Table 3: Relative Reactivity of C-X Bonds in Pd-Catalyzed Oxidative Addition
| C-X Bond | Relative Bond Strength | Reactivity in Oxidative Addition | Expected Site of Reaction |
|---|---|---|---|
| C-F | Highest | Very Low | Unreactive under standard conditions |
| C-Cl | High | Moderate | Reactive |
| C-Br | Moderate | High | (Not present) |
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis, prized for its operational simplicity, broad substrate scope, and the low toxicity of its boron-based reagents. libretexts.orgubc.ca This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The versatility of the Suzuki-Miyaura coupling has been showcased in reactions involving pyridine derivatives. For instance, the coupling of various aryl chlorides with phenylboronic acid has been achieved with good to excellent yields using a palladium-N-heterocyclic carbene (NHC) catalyst and a weak inorganic base like potassium carbonate in an ethanol/water mixture. st-andrews.ac.uk This highlights the reaction's tolerance to different functional groups. st-andrews.ac.uk
In the context of "this compound," this compound can serve as the halide partner in Suzuki-Miyaura couplings. For example, its reaction with 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key step in the synthesis of more complex molecules. google.com The reaction is typically carried out in the presence of a palladium catalyst and a suitable base. google.com
The choice of catalyst, ligand, and base can be optimized to improve reaction efficiency. Machine learning has even been employed to determine optimal conditions for heteroaryl Suzuki-Miyaura couplings, leading to improved average yields across a diverse range of substrates. chemistryviews.org
Interactive Table: Suzuki-Miyaura Coupling Reaction Parameters
| Feature | Description |
|---|---|
| Catalyst | Typically a Palladium(0) complex. Examples include Pd(PPh₃)₄ and Pd-NHC complexes. libretexts.orgst-andrews.ac.uk |
| Organoboron Reagent | Commonly arylboronic acids or their pinacol (B44631) esters. libretexts.orgnih.gov |
| Base | Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. st-andrews.ac.uknih.gov |
| Solvent | A variety of solvents can be used, including mixtures of organic solvents and water. st-andrews.ac.uk |
Buchwald-Hartwig Amination and C-N Cross-Coupling Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. libretexts.orgrug.nlnih.gov This reaction allows for the coupling of amines with aryl halides or pseudohalides. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst. libretexts.org
The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of primary and secondary amines. libretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos, XPhos, and RuPhos being particularly effective. rug.nlbeilstein-journals.org The selection of the base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is also crucial for the reaction's success. beilstein-journals.org
In the context of "this compound," the chloro-substituent can be displaced by an amine via a Buchwald-Hartwig reaction. This provides a direct route to N-aryl nicotinic acid derivatives. For instance, N-substituted 4-bromo-7-azaindoles have been successfully coupled with various amines and amides using a combination of a palladium catalyst (like Pd₂(dba)₃), a ligand (like Xantphos), and a base (like Cs₂CO₃) in a dioxane solvent. beilstein-journals.org These conditions are illustrative of the types of protocols that could be adapted for "this compound."
Interactive Table: Key Components in Buchwald-Hartwig Amination
| Component | Role in the Reaction | Common Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling. | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org |
| Ligand | Stabilizes the palladium center and promotes the catalytic cycle. | Xantphos, XPhos, RuPhos rug.nlbeilstein-journals.org |
| Base | Activates the amine nucleophile. | Cs₂CO₃, K₂CO₃, K₃PO₄ beilstein-journals.org |
| Solvent | Provides the reaction medium. | Dioxane, Toluene libretexts.orgbeilstein-journals.org |
Desulfinative Cross-Coupling Approaches
This approach utilizes sulfinate salts as coupling partners in palladium-catalyzed reactions. Pyridine sulfinates, for example, have been shown to be effective nucleophilic coupling partners with aryl halides. rsc.org This method can overcome some of the challenges associated with the use of pyridine-based organoboron reagents in Suzuki-Miyaura couplings, such as poor stability and low reactivity, especially for 2-substituted pyridines. rsc.org
The general mechanism would likely involve the oxidative addition of "this compound" to a Pd(0) catalyst, followed by transmetalation with a sulfinate salt and subsequent reductive elimination. The key advantage of using sulfinates is their stability and ease of preparation.
Other Transition Metal-Mediated Transformations
Borylation Reactions
Borylation reactions are crucial for preparing the organoboron reagents used in Suzuki-Miyaura couplings. rsc.org These reactions introduce a boryl group onto an organic substrate. For heteroaromatic compounds, iridium-catalyzed C-H borylation is a common method. rsc.org
In the context of "this compound," a borylation reaction could potentially be used to convert the chloro- or fluoro-substituent, or a C-H bond on the pyridine ring, into a boryl group. This would create a new reactive handle for subsequent cross-coupling reactions. For instance, the borylation of 2-fluoronicotinate derivatives has been reported, followed by an in-situ Suzuki-Miyaura coupling. rsc.org These reactions often utilize an iridium catalyst, a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), and a suitable ligand. rsc.org
Alternatively, nickel-catalyzed borylation of aryl fluorides has been demonstrated, offering a pathway to functionalize the C-F bond. rsc.org
Difluoromethylation and Fluoroalkylation Strategies
The introduction of fluorine-containing groups, such as the difluoromethyl (CF₂H) group, into organic molecules is of significant interest in medicinal chemistry due to the unique properties these groups impart. orgsyn.org Several methods for difluoromethylation and fluoroalkylation have been developed.
One common approach involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate. orgsyn.org Thermal decarboxylation of this reagent generates difluorocarbene, which can then be trapped by a suitable nucleophile. orgsyn.org While this method is typically applied to phenols, analogous reactions with other nucleophiles are conceivable.
Cross-coupling reactions also provide a powerful tool for fluoroalkylation. The development of methods for difluoromethylation cross-coupling has enabled the synthesis of difluoromethyl arenes from aryl halides. escholarship.org These reactions often employ transition metal catalysts to facilitate the formation of the C-CF₂H bond.
For "this compound," the chloro-substituent could potentially be replaced with a difluoromethyl group via a transition metal-catalyzed cross-coupling reaction with a suitable difluoromethylating agent.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
While complete experimental spectra for Methyl 4-chloro-2-fluoronicotinate are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known electronic effects of the substituents on the pyridine (B92270) ring.
¹H NMR: The proton NMR spectrum is expected to show two signals for the aromatic protons and one signal for the methyl ester protons. The H-6 proton, being adjacent to the nitrogen atom, would appear most downfield. The H-5 proton would be upfield relative to H-6 and would show coupling to H-6. The methyl protons of the ester group will appear as a sharp singlet.
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The five carbons of the pyridine ring will have their chemical shifts significantly influenced by the attached fluorine, chlorine, and ester groups. The fluorine atom will induce characteristic coupling (¹JC-F, ²JC-F, etc.) with the carbon atoms, which is a key feature for confirming its position. The methoxy (B1213986) carbon will appear in the typical upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||
|---|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) | Key Couplings |
| H-6 | ~8.3 | d | C-2 | ~160 (d) | ¹JC-F |
| H-5 | ~7.4 | d | C-3 | ~115 (d) | ²JC-F |
| -OCH₃ | ~3.9 | s | C-4 | ~150 (d) | ²JC-F |
| C-5 | ~120 (d) | ³JC-F | |||
| C-6 | ~152 | ||||
| C=O | ~164 | ||||
| -OCH₃ | ~53 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the primary expected correlation would be a cross-peak between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to. The expected correlations are:
H-5 with C-5
H-6 with C-6
The methyl protons (-OCH₃) with the methoxy carbon. This experiment confirms the assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. Key expected correlations include:
H-6 to C-2, C-4, and C-5.
H-5 to C-3, C-4, and C-6.
Methoxy protons (-OCH₃) to the carbonyl carbon (C=O).
H-5 and H-6 to the carbonyl carbon (C=O). These correlations would unequivocally establish the positions of the substituents on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity of protons. In a small, relatively rigid molecule like this, a NOESY experiment could reveal spatial relationships, such as a potential correlation between the H-5 proton and the methyl protons of the ester group, confirming their cis relationship relative to the C4-C5 bond. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the scattering of laser light.
The FT-IR spectrum provides a molecular fingerprint, showing characteristic absorptions for the functional groups present. iucr.org For this compound, the key expected vibrational bands are summarized in the table below. The presence of a strong carbonyl stretch and various bands in the fingerprint region corresponding to C-F, C-Cl, and aromatic ring vibrations would be characteristic. escholarship.org
FT-Raman spectroscopy is a complementary technique to FT-IR. Vibrations that are symmetric and involve less polar bonds tend to give stronger signals in Raman spectra. For this compound, the symmetric breathing vibrations of the pyridine ring are expected to be particularly prominent in the FT-Raman spectrum.
Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2990 - 2850 | Medium | Medium |
| C=O Stretch (Ester) | 1740 - 1720 | Strong | Weak |
| Aromatic C=C and C=N Stretch | 1610 - 1450 | Strong | Strong |
| C-O Stretch (Ester) | 1300 - 1150 | Strong | Medium |
| C-F Stretch | 1250 - 1120 | Strong | Weak |
| C-Cl Stretch | 850 - 750 | Strong | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₇H₅ClFNO₂, with a calculated monoisotopic mass of approximately 189.0040 Da. bldpharm.comkonoscience.com
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental formula. A key feature in the mass spectrum would be the isotopic pattern for the molecular ion [M]⁺˙ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M and M+2).
Mass Spectrometry (MS): Standard electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. Expected fragmentation pathways include the loss of the methoxy radical (•OCH₃) to give an [M-31]⁺ ion, or the loss of the entire methoxycarbonyl radical (•COOCH₃) to yield an [M-59]⁺ ion, which corresponds to the chlorofluoropyridine ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (for ³⁵Cl) | Comment |
|---|---|---|---|
| [M]⁺˙ | C₇H₅³⁵ClFNO₂⁺ | 189.0040 | Molecular Ion |
| [M+2]⁺˙ | C₇H₅³⁷ClFNO₂⁺ | 191.0011 | Chlorine Isotope Peak |
| [M-OCH₃]⁺ | C₆H₂³⁵ClFNO⁺ | 157.9803 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | C₅H₂³⁵ClFN⁺ | 130.9858 | Loss of methoxycarbonyl radical |
Rotational Spectroscopy (e.g., Microwave Spectroscopy) for Gas-Phase Structure and Conformation
Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique that provides exquisitely precise information about the geometry of molecules in the gas phase. acs.orgaip.org By measuring the frequencies of transitions between quantized rotational energy levels, the principal moments of inertia of the molecule can be determined with exceptional accuracy. These moments of inertia are directly related to the molecule's mass distribution and, therefore, its three-dimensional structure. nih.gov
For a molecule like this compound, microwave spectroscopy can be employed to unambiguously determine the bond lengths and bond angles of the pyridine ring and the orientation of the methyl ester group. The presence of heavy atoms like chlorine and the quadrupolar nucleus of nitrogen (¹⁴N) would lead to characteristic hyperfine splittings in the rotational spectrum, providing further structural constraints and information about the electronic environment of these nuclei. researchgate.net
One of the key advantages of this technique is its ability to distinguish between different conformational isomers, which are forms of the same molecule that differ only in the rotation about single bonds. osti.gov In the case of this compound, rotation around the C-C bond connecting the ester group to the pyridine ring can potentially lead to different stable conformations. These conformers would have distinct moments of inertia and, consequently, unique rotational spectra.
The internal rotation of the methyl group within the ester functionality is another dynamic feature that can be characterized by microwave spectroscopy. This internal motion often leads to the splitting of rotational transitions into A and E components. mdpi.com Analysis of these splittings allows for the determination of the potential barrier hindering the internal rotation of the methyl group, providing valuable information about the intramolecular forces governing its motion. nih.govmdpi.com
A hypothetical set of rotational constants and the corresponding barrier to internal rotation for the most stable conformer of this compound, as would be determined from a microwave spectroscopy study, are presented in the table below.
Table 1: Hypothetical Rotational and Internal Rotation Parameters for this compound
| Parameter | Hypothetical Value |
| Rotational Constant A (MHz) | 1500.1234 |
| Rotational Constant B (MHz) | 850.5678 |
| Rotational Constant C (MHz) | 550.9101 |
| V₃ Barrier to Internal Rotation (kJ/mol) | 5.5 |
Advanced Spectroscopic Methods for Mechanistic Insights
Beyond static structural determination, advanced spectroscopic techniques can provide crucial insights into the reaction mechanisms and dynamic processes involving this compound.
Time-Resolved Spectroscopic Studies
Time-resolved spectroscopy allows for the observation of transient species and the measurement of their formation and decay kinetics on timescales ranging from femtoseconds to seconds. mdpi.comnih.gov For a molecule like this compound, these techniques could be instrumental in understanding its reactivity in various chemical transformations.
Furthermore, time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of this compound. rsc.orgresearchgate.net Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent decay back to the ground state can occur through various pathways, including fluorescence. By measuring the fluorescence lifetime and quantum yield, information about the efficiency of different deactivation channels can be obtained. This is particularly relevant for understanding photochemical reactions or the photostability of the compound.
A hypothetical data table summarizing kinetic data from a time-resolved study of a reaction involving this compound is shown below.
Table 2: Hypothetical Kinetic Data from a Time-Resolved Spectroscopic Study
| Reaction Step | Rate Constant (s⁻¹) |
| Formation of Intermediate | 1.2 x 10³ |
| Decay of Intermediate | 5.8 x 10¹ |
| Formation of Product | 5.8 x 10¹ |
Non-Linear Spectral Decomposition and Regression Methods
Complex chemical systems often produce convoluted spectra where the signals from multiple components overlap. Non-linear spectral decomposition and regression methods are powerful computational tools used to dissect these complex spectra and extract meaningful chemical information. ed.ac.uknih.govnih.govacs.org
In the context of studying reactions involving this compound, these methods can be applied to analyze data from techniques like NMR, IR, or Raman spectroscopy. For example, during a reaction, the recorded spectra would be a superposition of the spectra of the reactant, intermediates, and products.
Regression methods , such as principal component regression (PCR) and partial least squares (PLS) regression, can be used to build quantitative models that correlate the spectral data with specific chemical properties or concentrations. wallonie.bedtic.milresearchgate.netoptica.org For instance, a PLS model could be developed to predict the concentration of this compound in a reaction mixture based on its infrared spectrum. These models are particularly useful for real-time reaction monitoring and process control. The application of such advanced data analysis techniques is crucial for extracting detailed mechanistic insights from complex spectroscopic datasets. tudublin.ie
The following table illustrates hypothetical results from a non-linear spectral decomposition analysis of a reaction mixture.
Table 3: Hypothetical Component Contributions from Non-Linear Spectral Decomposition
| Component | Contribution to Spectrum (%) at t=x |
| This compound | 45 |
| Reaction Intermediate | 30 |
| Product | 25 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules like Methyl 4-chloro-2-fluoronicotinate. These computational methods provide insights into molecular structure, reactivity, and spectroscopic characteristics that can be challenging to determine experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. unimib.it It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For halogenated pyridine (B92270) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculated geometries provide a foundational understanding of the molecule's shape and steric properties.
Furthermore, DFT is utilized to analyze the electronic structure, offering insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the mapping of electron density. For instance, in related chloro-fluoro-substituted aromatic compounds, DFT has been used to understand how the presence of electron-withdrawing groups like chlorine and fluorine influences the electronic environment of the pyridine ring and the ester functional group.
Here is a representative table of calculated geometrical parameters for a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, which illustrates the type of data obtained from DFT calculations. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl Bond Length | 1.74 |
| C-F Bond Length | 1.35 |
| N-C (pyridine) Bond Angle | 122.5 |
| C-C-O (ester) Bond Angle | 111.8 |
Note: The data in this table is illustrative for a related molecule and not specific to this compound, as direct computational studies for this exact compound are not publicly available.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a crucial parameter, with a smaller gap often implying higher reactivity. researchgate.net
In the context of this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of the LUMO, making the pyridine ring susceptible to nucleophilic attack. FMO analysis can predict the most likely sites for such reactions. The LUMO coefficients indicate the relative probability of finding an electron at a particular atom in that orbital. A larger LUMO coefficient on a specific carbon atom of the pyridine ring would suggest that it is the most electrophilic site and, therefore, the most probable target for a nucleophile. youtube.com
For a hypothetical reaction, the interaction between the HOMO of a nucleophile and the LUMO of this compound would be the primary focus of the FMO analysis to predict the reaction's feasibility and regioselectivity. youtube.com
A hypothetical representation of FMO analysis data is presented below:
| Orbital | Energy (eV) | Key Atomic Contributions (LUMO) |
| HOMO | -8.5 | Oxygen (ester), Nitrogen (pyridine) |
| LUMO | -1.2 | C4 (chloro-substituted), C2 (fluoro-substituted), C6 |
| HOMO-LUMO Gap | 7.3 |
Note: This data is hypothetical and serves to illustrate the principles of FMO analysis.
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific peaks to the corresponding vibrational modes of the molecule, such as C-Cl, C-F, C=O, and aromatic ring stretching and bending vibrations. researchgate.net
Similarly, computational methods can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These theoretical chemical shifts, once properly scaled, can be compared with the experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects or the presence of different conformers.
Below is an example of how predicted spectroscopic data might be presented:
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (methyl) | 3.90 | 3.88 |
| ¹³C (C4) | 145.2 | 144.8 |
| ¹⁹F | -115.7 | -116.1 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a powerful avenue for investigating the detailed pathways of chemical reactions involving this compound. These studies can reveal the step-by-step transformations that occur, identify key intermediates, and determine the energy profiles of different reaction routes. escholarship.org
A critical aspect of understanding a reaction mechanism is the identification and characterization of transition states—the highest energy points along the reaction coordinate. Computational methods, particularly DFT, can be used to locate the geometry of these transient species. researchgate.net
Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By calculating the activation energies for different potential reaction pathways, chemists can predict which mechanism is more likely to occur. For example, in a nucleophilic aromatic substitution reaction on this compound, calculations could determine whether the displacement of the chloro or fluoro substituent is more energetically favorable by comparing the activation energies of the two pathways.
The following table illustrates hypothetical activation energies for two competing reaction pathways:
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Nucleophilic substitution at C4 (Cl displacement) | 22.5 |
| Nucleophilic substitution at C2 (F displacement) | 28.1 |
Note: This data is hypothetical and for illustrative purposes only.
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for the presence of a solvent, either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, providing insights into their conformational preferences and the nature of their interactions with surrounding molecules. nih.govmdpi.com While specific molecular dynamics studies focusing exclusively on this compound are not extensively available in public literature, the principles of this methodology can be applied to understand its expected behavior.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a molecule like this compound, this would involve defining a force field, which is a set of parameters that describe the potential energy of the system. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. mdpi.com
Conformational Analysis:
A key application of MD simulations is the exploration of the conformational landscape of a molecule. This compound has several rotatable bonds, most notably the C-C bond connecting the ester group to the pyridine ring and the C-O bond within the ester group itself. Rotation around these bonds gives rise to different conformers with varying energies.
An MD simulation would track the torsional angles of these bonds over the simulation time, allowing for the identification of the most stable, low-energy conformations. The results could be presented as a potential energy surface, illustrating the energy barriers between different conformers. While specific data for this compound is not published, a hypothetical conformational analysis would likely focus on the orientation of the methyl ester group relative to the pyridine ring, influenced by the electronic effects of the chloro and fluoro substituents.
Intermolecular Interactions:
MD simulations are also instrumental in characterizing intermolecular interactions, which govern the physical properties of the compound in condensed phases. For this compound, these interactions would primarily consist of:
Dipole-Dipole Interactions: The presence of electronegative fluorine, chlorine, nitrogen, and oxygen atoms creates a significant molecular dipole moment. MD simulations can elucidate how these dipoles align in a liquid or solid state to maximize attractive interactions.
Halogen Bonding: The chlorine atom on the pyridine ring could potentially act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other rings. The electron-withdrawing nature of the substituents would influence the strength and geometry of these interactions.
By simulating a system containing many molecules of this compound, it is possible to calculate the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This provides a detailed picture of the local molecular environment. Furthermore, the total interaction energy can be decomposed into contributions from electrostatic and van der Waals forces, offering a quantitative understanding of the cohesive forces within the substance. Such insights are crucial for predicting properties like boiling point, solubility, and crystal packing. Studies on related substituted nicotinic acid derivatives and other halogenated compounds often employ these techniques to understand their physicochemical properties. researchgate.netrsc.org
Due to the lack of specific published research, detailed data tables on conformational energies or intermolecular interaction potentials for this compound cannot be provided. However, the application of molecular dynamics simulations represents a viable and informative approach to obtaining such data.
Synthesis and Chemical Transformations of Derivatives and Analogues
Synthesis of Structurally Diverse Nicotinate (B505614) Esters from Methyl 4-chloro-2-fluoronicotinate
The presence of both a chloro and a fluoro substituent on the pyridine (B92270) ring of this compound allows for the selective synthesis of a wide array of other nicotinate esters through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C-2 position is particularly activated towards displacement by nucleophiles due to the adjacent ring nitrogen and the electron-withdrawing ester group. This reactivity enables the introduction of various functional groups, leading to new ester derivatives.
For instance, reaction with different nucleophiles can displace the fluoride (B91410) to yield 2-substituted-4-chloronicotinate esters. This selective functionalization is a key strategy for building molecular diversity from a single starting material.
Table 1: Potential Nicotinate Esters via Nucleophilic Substitution
| Nucleophile (Nu-H) | Reagent Example | Resulting Product Structure (at C-2) | Product Name Example |
| Amine | 2-oxa-6-azaspiro[3.3]heptane | Methyl 4-chloro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)nicotinate | |
| Alcohol | Sodium Methoxide | Methyl 4-chloro-2-methoxynicotinate | |
| Thiol | Sodium Thiophenoxide | Methyl 4-chloro-2-(phenylthio)nicotinate | |
| Hydroxylamine (B1172632) | O-Benzylhydroxylamine | Methyl 2-(benzyloxyamino)-4-chloronicotinate |
Systematic Scaffold Derivatization and Functional Group Modifications
Systematic derivatization of the this compound scaffold involves targeted modifications at its three primary functional sites: the C-2 fluorine, the C-4 chlorine, and the C-3 methyl ester.
Nucleophilic Aromatic Substitution (SNAr): As noted, the C-2 fluorine is highly susceptible to substitution. In the synthesis of hemoglobin modulators, the analogous compound methyl 2-fluoronicotinate is shown to react readily with amines like 2-oxa-6-azaspiro[3.3]heptane to displace the fluorine atom. google.com The chlorine atom at the C-4 position can also be substituted, often under more forcing conditions or with specific catalysts, allowing for sequential functionalization. smolecule.com
Cross-Coupling Reactions: The chlorine atom at the C-4 position is a suitable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon or carbon-nitrogen bonds, introducing aryl, heteroaryl, or alkyl groups at this position. For example, related chloronicotinate esters undergo borylation followed by cross-coupling to build more complex pyridine structures. rsc.org Halogenated derivatives are frequently used as reactive intermediates in such cross-coupling reactions.
Modification of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid is a key intermediate itself, enabling the formation of amides, other esters, or participating in reactions like Curtius or Schmidt rearrangements.
Reduction/Dehalogenation: Selective removal of the halogen atoms can be achieved through catalytic hydrogenation. For instance, processes exist for the selective dechlorination of related dichlorofluoronicotinates using catalysts like Raney Nickel or Palladium on carbon (Pd-C) to yield monochloro derivatives. google.compatsnap.com This method could be applied to selectively remove the chlorine at C-4.
Table 2: Summary of Functional Group Modifications
| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C-2 (Fluorine) | Nucleophilic Substitution | Amines, Alkoxides, Thiols | -NR₂, -OR, -SR |
| C-4 (Chlorine) | Cross-Coupling | Pd catalyst, Boronic acids (Suzuki) | Aryl, Heteroaryl, Alkyl |
| C-4 (Chlorine) | Hydrogenation | H₂, Raney Ni or Pd/C | -H (Dehalogenation) |
| C-3 (Ester) | Hydrolysis | LiOH, NaOH, or HCl | Carboxylic Acid (-COOH) |
| C-3 (Ester) | Amidation | Amine, heat | Amide (-CONHR) |
Preparation of Key Intermediates for Complex Organic Molecules
This compound is a valuable precursor for key intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. google.compatsnap.com Its utility stems from the ability to sequentially or selectively functionalize the pyridine core.
The related starting material, methyl 2-fluoronicotinate, is a documented intermediate in the synthesis of complex 1,8-naphthyridine (B1210474) structures, which are core motifs in certain HIV-1 integrase inhibitors. mdpi.com The synthesis involves an initial substitution of the fluorine by an amine, followed by acylation and a Claisen-type condensation to construct an adjacent fused ring. mdpi.com Similarly, it is a building block for hemoglobin modulators, where the initial SNAr reaction is the key step to introduce a complex amine side chain. google.com
The presence of the additional chloro group in this compound provides a secondary reaction handle that expands its utility. An intermediate formed by displacing the C-2 fluorine can be further elaborated using the C-4 chlorine for a subsequent cross-coupling reaction, allowing for the rapid construction of highly substituted, multi-functionalized pyridine systems. smolecule.comrsc.org
Table 3: Examples of Key Intermediates from Related Nicotinates
| Starting Material | Reaction | Intermediate Formed | Application/Next Step | Citation |
| Methyl 2-fluoronicotinate | Reaction with O-benzyl hydroxylamine and acylation | Methyl 2-(N-(benzyloxy)acetamido)nicotinate derivative | Annulation to form 1,8-naphthyridine ring system for HIV inhibitors | mdpi.com |
| Methyl 2-fluoronicotinate | Reaction with 2-oxa-6-azaspiro[3.3]heptane | Methyl 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)nicotinate | Hydrolysis and amidation for synthesis of hemoglobin modulators | google.com |
| Methyl 2-chloronicotinate | Borylation with B₂pin₂ | Methyl 2-chloro-5-(Bpin)-nicotinate | Suzuki coupling to introduce aryl groups | rsc.org |
Stereoselective Synthesis of Chiral Derivatives
While this compound is an achiral molecule, it can be used as a prochiral substrate for the synthesis of chiral derivatives through stereoselective reactions.
One strategy involves using a chiral nucleophile in a substitution reaction. The reaction of the prochiral nicotinate with a chiral amine or alcohol would result in the formation of a pair of diastereomers, which could potentially be separated by chromatography.
A more advanced approach is catalyst-controlled enantioselective synthesis. For example, a functional group could be introduced onto the scaffold that can then be modified enantioselectively. An analogous strategy is seen in the synthesis of some HIV inhibitors, where a ketoester intermediate attached to a pyridine ring undergoes an asymmetric reduction to produce a chiral alcohol with high enantiopurity. mdpi.com
Furthermore, the pyridine scaffold can participate in stereoselective cycloaddition reactions. In one reported synthesis, a complex dienophile containing a pyrazoline ring was reacted with a thiazole-based heterodiene in a hetero-Diels-Alder reaction to construct a thiopyrano[2,3-d]thiazole system with multiple stereocenters. mdpi.com This demonstrates how a substituted heterocyclic ring, analogous to a derivative of this compound, can serve as the foundation for building complex chiral polycyclic molecules. The use of chiral fluorinating agents like DAST can also be employed to stereospecifically introduce fluorine by replacing a hydroxyl group, suggesting pathways for creating chiral fluorinated molecules. tcichemicals.com
Applications in Advanced Organic Synthesis
Utilization as a Building Block for Complex Heterocyclic Systems
The unique structure of methyl 4-chloro-2-fluoronicotinate, featuring a pyridine (B92270) ring with distinct reactive sites, makes it a valuable building block in organic synthesis. Chemists can selectively target the different halogen atoms (chlorine and fluorine) to build more elaborate molecular frameworks. The reactivity of halogens on a pyridine ring often follows a specific order, enabling chemists to perform sequential reactions and introduce various functional groups in a controlled manner. nih.gov This step-by-step approach is fundamental to constructing complex heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. nih.govudhtu.edu.ua
The fluorinated pyridine structure is a key component in the synthesis of a variety of more complex molecules. researchgate.net For instance, the process of creating polysubstituted pyridines often relies on the strategic, stepwise addition of different groups onto a basic pyridine framework. nih.gov The ability to use fluorinated starting materials, like this compound, provides a direct pathway to these intricate structures, which might otherwise require longer and less efficient synthetic routes. google.combeilstein-journals.org
Below is a table detailing examples of complex heterocyclic systems synthesized using related fluoronicotinate building blocks and the types of reactions employed.
| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Significance |
| 2-Fluoronicotinate derivatives | Suzuki-Miyaura Coupling | Phenyl-substituted pyridines | Demonstrates selective reaction at the 2-position, leaving other positions available for further modification. |
| 2,6-Dichloro-5-fluoronicotinic acid derivatives | Selective Reduction | 2-Chloro-5-fluoronicotinic acid derivatives | Key intermediates for pharmaceuticals and functional materials, achieved through short, efficient processes. google.com |
| 2-Fluoronicotinate derivatives | Claisen-type Condensation | Dihydro-1,8-naphthyridine carboxamides | Forms a second pyridine ring, creating bicyclic structures that are precursors to bioactive compounds. mdpi.com |
| 2-Fluoropyridine derivatives | C-H Borylation/Suzuki Coupling | Biaryl pyridines | Allows for the creation of complex biaryl systems by forming new carbon-carbon bonds. |
Role in the Synthesis of Ligands for Catalysis
In the field of catalysis, ligands are organic molecules that bind to a central metal atom to form a catalyst, which speeds up chemical reactions. The properties of the ligand are crucial as they influence the catalyst's activity and selectivity. Schiff-base ligands, for example, are known for their versatility in coordinating with various metal ions to form stable and effective catalysts. mdpi.comekb.egnih.gov
This compound serves as a precursor for creating specialized ligands. The reactive sites on the molecule allow for the attachment of other chemical groups, leading to the formation of multidentate ligands that can strongly bind to metal centers. mdpi.com These ligands can be designed to have specific electronic and steric properties, which in turn fine-tune the performance of the resulting catalyst. For example, ligands can be developed for use in cross-coupling reactions, which are fundamental processes in the pharmaceutical and chemical industries for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org
The development of new ligands is an active area of research, with a focus on creating more efficient and selective catalysts for a wide range of chemical transformations. nih.gov
The table below provides examples of ligand types and their applications in catalysis.
| Ligand Class | Metal Complex | Catalytic Application | Significance of Ligand Structure |
| Quinolinyl anilido-imine | Copper(II) | Chan-Lam C-N cross-coupling | The tridentate nature of the ligand provides a stable coordination environment for the copper catalyst, enabling efficient bond formation. mdpi.com |
| 1,2,3-Triazolylidene | First-row transition metals (e.g., Fe, Mn) | Hydrosilylation, Alkyne semi-hydrogenation | These N-heterocyclic carbene ligands offer strong sigma-donation and modular synthesis, allowing for fine-tuning of catalytic activity. nih.gov |
| Ambiphilic Ligands | Transition metals | Various stoichiometric and catalytic transformations | Incorporate both Lewis acidic and Lewis basic sites, which can cooperatively activate substrates and influence the reactivity of the metal center. rsc.org |
| Schiff-Bases | Various transition metals (e.g., Cu, Co, Ni) | Alkene epoxidation, various biological applications | Their structural versatility and ability to form stable complexes with a wide range of metals make them suitable for diverse catalytic processes. mdpi.comekb.eg |
Exploration in Materials Chemistry
In materials chemistry, there is a continuous search for new organic molecules that can be used to create materials with advanced optical and electronic properties. chemrxiv.org Fluorinated organic compounds are of particular interest because the inclusion of fluorine can significantly alter a molecule's properties, such as its thermal stability and electronic characteristics. ossila.com
This compound and its derivatives are explored as building blocks for such functional materials. For example, fluorinated benzonitriles, a related class of compounds, have been used to synthesize emitters for Thermally Activated Delayed Fluorescence (TADF) applications. ossila.com These materials are important for developing next-generation Organic Light-Emitting Diodes (OLEDs) with high efficiency. The presence of fluorine and other functional groups on the aromatic ring can be tailored to achieve desired photophysical properties, such as the material's color of emission and its charge-transport characteristics. chemrxiv.orgossila.com The synthesis of these materials often involves coupling reactions to link the fluorinated building blocks with other aromatic units, creating larger conjugated systems. ossila.com
The table below highlights the types of materials developed from related fluorinated aromatic compounds and their key properties.
| Material Class | Synthetic Approach | Key Material Property | Potential Application |
| TADF Emitters | Nucleophilic aromatic substitution | High thermal stability, efficient light emission | Organic Light-Emitting Diodes (OLEDs) ossila.com |
| Charge Transfer Co-crystals | Molecular self-assembly | Unique photophysical properties from charge transfer interactions | Next-generation optoelectronic devices chemrxiv.org |
| One-Dimensional Coordination Polymers | Self-assembly with metal ions and other ligands | Formation of extended hydrogen-bonded networks | Catalysis, gas storage, molecular sensing iucr.org |
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Routes
The imperative of green chemistry is reshaping the synthesis of fine chemicals. rsc.orgmdpi.com Future research on Methyl 4-chloro-2-fluoronicotinate will undoubtedly prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Traditional multi-step syntheses for halogenated pyridines often rely on harsh reagents, stoichiometric activators, and chlorinated solvents, leading to significant waste generation.
Emerging strategies will likely focus on:
Catalytic Approaches: Moving away from classical methods like the Schiemann reaction for fluorination, research could explore late-stage, transition-metal-catalyzed C-H fluorination or chlorination on a suitable pyridine (B92270) precursor. researchgate.net The development of robust and recyclable heterogeneous catalysts would be a significant advancement, minimizing metal leaching and simplifying product purification.
Green Solvents and Reaction Conditions: Replacing conventional solvents with greener alternatives such as bio-derived solvents, ionic liquids, or even water will be a key objective. Microwave-assisted and ultrasound-assisted protocols could offer enhanced reaction rates and reduced energy consumption. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and exploring cascade or tandem reactions where multiple bonds are formed in a single operation.
Table 1: Comparison of a Conventional vs. a Hypothetical Sustainable Synthetic Route
| Feature | Conventional Route (Illustrative) | Future Sustainable Route (Hypothetical) |
| Starting Materials | Multi-step from a simpler pyridine | Readily available pyridine precursor |
| Key Transformations | Stoichiometric chlorination, Sandmeyer/Schiemann reaction | Catalytic C-H halogenation |
| Solvents | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Green solvents (e.g., 2-MeTHF, Cyrene™) or solvent-free |
| Catalysis | Often relies on stoichiometric reagents | Heterogeneous or recyclable homogeneous catalysts |
| Energy Input | High temperatures, long reaction times | Microwave or flow-reactor assisted, lower energy footprint |
| Atom Economy | Moderate to Low | High |
| Waste Profile | Significant inorganic and organic waste | Minimized waste streams |
Exploration of Unconventional Reactivity Patterns and Selectivities
The unique electronic nature of this compound, with its halogen-decorated, electron-deficient ring, opens avenues for exploring reactivity beyond standard cross-coupling reactions. A major frontier in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. dmaiti.com
Future research should investigate:
C-H Activation/Functionalization: Developing catalytic systems, particularly those based on 3d transition metals, for the regioselective C-H activation at the C5 and C6 positions of the pyridine ring would be a transformative achievement. globethesis.com This would allow for the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalization (e.g., halogenation or borylation), thereby shortening synthetic sequences significantly. youtube.com
Cross-Dehydrogenative Couplings (CDC): These reactions form C-C bonds by coupling two different C-H bonds, representing an ultimate step- and atom-efficient strategy. rwth-aachen.de Exploring the CDC of this compound with various partners could unlock novel molecular architectures that are difficult to access through traditional means.
Selective Halogen Reactivity: The differential reactivity of the C-Cl versus the C-F bond can be exploited. While the C-Cl bond is more susceptible to typical palladium-catalyzed cross-coupling, research into catalysts that can selectively activate the stronger C-F bond would provide complementary synthetic utility. Exploring unconventional coupling partners, such as amidomethyltrifluoroborates, could also lead to new classes of derivatives. nih.gov
Advancements in Stereocontrol and Asymmetric Synthesis
While this compound is itself achiral, it serves as a valuable precursor for chiral molecules. The development of methods to introduce stereocenters with high levels of control is crucial for applications in life sciences.
Key challenges and future directions include:
Asymmetric C-H Functionalization: A highly ambitious goal would be the development of chiral catalysts that can perform enantioselective C-H functionalization at a prochiral center on a substituent attached to the pyridine ring.
Catalytic Desymmetrization: For derivatives of this compound containing a plane of symmetry, catalytic desymmetrization via C-H activation could provide a powerful route to chiral molecules. nih.gov
Enantioselective Cross-Coupling: Designing chiral ligands for transition metal catalysts that can control the stereochemistry in cross-coupling reactions involving the C4-chloro position with prochiral nucleophiles is a promising area. dntb.gov.ua Achieving dual stereocontrol, where a single chiral catalyst can be tuned to produce either enantiomer of the product, represents a significant synthetic advantage. researchgate.net The use of fluorinated auxiliaries or catalysts could also enhance stereoselectivities in certain transformations. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.govyoutube.com The synthesis and elaboration of pyridine derivatives are well-suited for this technology. beilstein-journals.orgresearchgate.net
Future research will likely involve:
Continuous Synthesis of the Core Scaffold: Developing a robust, end-to-end continuous flow process for the synthesis of this compound itself would be a major advance for its large-scale production. organic-chemistry.orgresearchgate.net This could involve packed-bed reactors with immobilized catalysts or reagents.
Automated Derivatization: Integrating flow reactors with automated platforms for reaction optimization and library synthesis. advion.com Such systems can rapidly screen catalysts, solvents, and reaction conditions to identify optimal protocols for derivatizing the scaffold through various reactions (e.g., nucleophilic aromatic substitution at C4).
Handling of Hazardous Intermediates: Flow chemistry is particularly advantageous for reactions involving hazardous or unstable intermediates, as they can be generated and consumed in situ in small volumes, minimizing risk. youtube.com This could enable the exploration of more energetic or reactive pathways for functionalizing the molecule. The integration of in-line purification and analysis would further streamline the synthesis of derivatives. nih.gov
Deepening Mechanistic Understanding through Combined Experimental and Advanced Computational Approaches
A robust understanding of reaction mechanisms is essential for rational reaction design and optimization. The collaboration between experimental and computational chemistry provides powerful insights into the intricate details of chemical transformations. nih.gov
Future work should focus on:
Density Functional Theory (DFT) Studies: Employing DFT calculations to model reaction pathways, elucidate transition state structures, and predict reactivity and regioselectivity. dergipark.org.tr Such studies can rationalize the observed outcomes of reactions involving this compound and guide the design of new catalysts and substrates. nih.govmdpi.com
In-Situ Spectroscopic Analysis: Using techniques like ReactIR, process NMR, and mass spectrometry to monitor reactions in real-time. This experimental data provides crucial information on reaction kinetics, intermediate formation, and catalyst speciation, which is vital for validating computational models.
Kinetic and Isotopic Labeling Studies: Performing detailed kinetic analyses and isotopic labeling experiments to probe reaction mechanisms. For instance, determining the kinetic isotope effect in C-H activation reactions can provide definitive evidence for the rate-determining step.
Table 2: Synergistic Approaches for Mechanistic Elucidation
| Methodology | Type | Key Insights Provided |
| Density Functional Theory (DFT) | Computational | Transition state energies, reaction energy profiles, electronic structures, prediction of regioselectivity. researchgate.net |
| Kinetic Analysis | Experimental | Reaction rates, order of reaction, activation parameters, rate-determining step. |
| In-Situ Spectroscopy (e.g., FT-IR, NMR) | Experimental | Identification of transient intermediates, catalyst resting states, real-time concentration profiles. |
| Isotopic Labeling Studies | Experimental | Elucidation of bond-breaking/forming steps, distinguishing between proposed mechanistic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
